molecular formula C16H17N3O2S B11574811 N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

Cat. No.: B11574811
M. Wt: 315.4 g/mol
InChI Key: JHKAGWJMLHJQOT-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with various sulfonamide derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H17N3O2S

Molecular Weight

315.4 g/mol

IUPAC Name

N,N-dimethyl-3-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H17N3O2S/c1-12-7-8-19-11-15(17-16(19)9-12)13-5-4-6-14(10-13)22(20,21)18(2)3/h4-11H,1-3H3

InChI Key

JHKAGWJMLHJQOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)S(=O)(=O)N(C)C

Origin of Product

United States

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